molecular formula C9H11F4IN2O B2881476 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856051-46-1

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2881476
CAS RN: 1856051-46-1
M. Wt: 366.098
InChI Key: NOXIOKVRJUTGFD-UHFFFAOYSA-N
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Description

The compound “1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicines and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoropropoxy group, a fluoroethyl group, and an iodine atom. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the iodine atom might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and decrease its reactivity .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for this compound would depend on its applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F4IN2O/c10-2-3-16-5-7(14)8(15-16)6-17-4-1-9(11,12)13/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIOKVRJUTGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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